5-(4-methoxyphenyl)-2H-tetrazole
Overview
Description
4-Methoxyphenol, which is part of the structure of your compound, is an organic compound with the formula CH3OC6H4OH. It is a phenol with a methoxy group in the para position .
Synthesis Analysis
While specific synthesis methods for “5-(4-methoxyphenyl)-2H-tetrazole” were not found, substituted benzothiazoles, which bear some structural similarity, have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structures of synthesized compounds related to “5-(4-methoxyphenyl)-2H-tetrazole” were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
While specific chemical reactions involving “5-(4-methoxyphenyl)-2H-tetrazole” were not found, related compounds have been studied. For example, substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the properties of 4-Methoxyphenol, a related compound, include a molar mass of 124.14 g/mol and a density of 1.55 g/cm3 .Scientific Research Applications
Molecular Docking Studies
- X-ray Crystallography and COX-2 Inhibition : Al-Hourani et al. (2015) studied the crystal structures of 5-(4-methoxyphenyl)-1H-tetrazol-1-yl benzenesulfonamide and related compounds using X-ray crystallography. These compounds were examined for their potential as COX-2 inhibitors through molecular docking studies (Al-Hourani et al., 2015).
Crystallography and Structure Analysis
- Molecular and Crystal Structures : Askerov et al. (2019) analyzed the molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II), providing insights into their structural characteristics (Askerov et al., 2019).
Material Sciences and Chemistry
- Photodecomposition Studies : Alawode et al. (2011) explored the photochemistry of 1-(3-methoxyphenyl)-4-methyl-1H-tetrazole-5(4H)-thione, highlighting its potential for industrial, agricultural, and medicinal applications due to its clean photodecomposition (Alawode et al., 2011).
- Infrared Spectrum and UV-Induced Photochemistry : Gómez-Zavaglia et al. (2006) studied the molecular structure, vibrational spectra, and photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole, providing insights into its photochemical behavior (Gómez-Zavaglia et al., 2006).
- Corrosion Inhibition : Several studies have explored the use of 5-(4-methoxyphenyl)-1H-tetrazole and related compounds as corrosion inhibitors for various metals in different acidic environments, highlighting their effectiveness in reducing corrosion rates and the influence of molecular structure on their inhibitory performance (Elkacimi et al., 2012), (Mahmmod et al., 2020).
Synthesis and Characterization
- Novel Tetrazole Liquid Crystals : Tariq et al. (2013) synthesized and characterized new tetrazole derivatives as liquid crystals, demonstrating their potential in material science applications (Tariq et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that many chemical compounds interact with their targets by binding to them, which can result in changes to the target’s function . The specific interactions and changes caused by 5-(4-Methoxyphenyl)-2H-Tetrazole remain to be elucidated.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . The specific pathways and downstream effects influenced by 5-(4-Methoxyphenyl)-2H-Tetrazole need further investigation.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . The specific effects of 5-(4-Methoxyphenyl)-2H-Tetrazole at the molecular and cellular level need further exploration.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect how 5-(4-Methoxyphenyl)-2H-Tetrazole interacts with its targets.
Safety and Hazards
Future Directions
Future research could focus on further exploring the properties and potential applications of “5-(4-methoxyphenyl)-2H-tetrazole” and related compounds. For instance, substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been suggested as potential pharmacophores for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 .
properties
IUPAC Name |
5-(4-methoxyphenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGGHPBTKGLWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308651 | |
Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-2H-tetrazole | |
CAS RN |
6926-51-8 | |
Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6926-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 206225 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6926-51-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206225 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-Methoxyphenyl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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